molecular formula C20H31N5O5S B11933335 N-acetyl lysyltyrosylcysteine amide

N-acetyl lysyltyrosylcysteine amide

Cat. No.: B11933335
M. Wt: 453.6 g/mol
InChI Key: JTHKLTJLEVKKFW-ULQDDVLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyl lysyltyrosylcysteine amide is a novel tripeptide compound known for its potent inhibitory effects on myeloperoxidase (MPO), an enzyme involved in oxidative stress and inflammation. This compound has shown promise in reducing oxidative damage in various disease models, including stroke and multiple sclerosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl lysyltyrosylcysteine amide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of lysine, tyrosine, and cysteine. These protected amino acids are then sequentially coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After the formation of the tripeptide, the protecting groups are removed under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-acetyl lysyltyrosylcysteine amide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-acetyl lysyltyrosylcysteine amide has a wide range of scientific research applications:

    Chemistry: Used as a probe to study oxidative stress and enzyme inhibition.

    Biology: Investigated for its role in reducing oxidative damage in cellular models.

    Medicine: Explored as a therapeutic agent in diseases characterized by oxidative stress, such as stroke and multiple sclerosis.

Mechanism of Action

N-acetyl lysyltyrosylcysteine amide exerts its effects primarily by inhibiting myeloperoxidase. The compound binds to the active site of the enzyme, preventing it from catalyzing the formation of hypochlorous acid (HOCl) and other reactive oxygen species. This inhibition reduces oxidative stress and inflammation, protecting tissues from damage. The molecular targets include myeloperoxidase and pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its reversible inhibition of myeloperoxidase, which allows for more controlled modulation of oxidative stress. Its tripeptide structure also provides specificity and reduced toxicity compared to other inhibitors .

Properties

Molecular Formula

C20H31N5O5S

Molecular Weight

453.6 g/mol

IUPAC Name

(2S)-2-acetamido-6-amino-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C20H31N5O5S/c1-12(26)23-15(4-2-3-9-21)19(29)24-16(10-13-5-7-14(27)8-6-13)20(30)25-17(11-31)18(22)28/h5-8,15-17,27,31H,2-4,9-11,21H2,1H3,(H2,22,28)(H,23,26)(H,24,29)(H,25,30)/t15-,16-,17-/m0/s1

InChI Key

JTHKLTJLEVKKFW-ULQDDVLXSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)N

Canonical SMILES

CC(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.